molecular formula C10H12BrNO2 B1458410 Methyl 4-bromo-3-(dimethylamino)benzoate CAS No. 2091860-59-0

Methyl 4-bromo-3-(dimethylamino)benzoate

Cat. No.: B1458410
CAS No.: 2091860-59-0
M. Wt: 258.11 g/mol
InChI Key: TWGWZPOVPIISDO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the carboxyl group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(dimethylamino)benzoate typically involves the esterification of 4-Bromo-3-dimethylaminobenzoic acid with methanol. This reaction can be catalyzed by acidic reagents such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Methods such as continuous flow synthesis and the use of solid acid catalysts can be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoic acid esters.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-bromo-3-(dimethylamino)benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(dimethylamino)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by mimicking the structure of natural substrates or ligands. The bromine atom and the dimethylamino group can interact with the active site of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-ethoxymethyl-benzoic acid ethyl ester: Similar structure but with an ethoxymethyl group instead of a dimethylamino group.

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a dimethylamino group.

Uniqueness

Methyl 4-bromo-3-(dimethylamino)benzoate is unique due to the presence of both a bromine atom and a dimethylamino group, which can confer specific reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 4-bromo-3-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGWZPOVPIISDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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